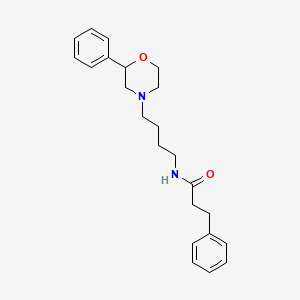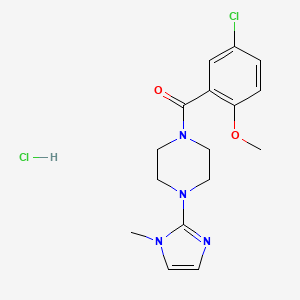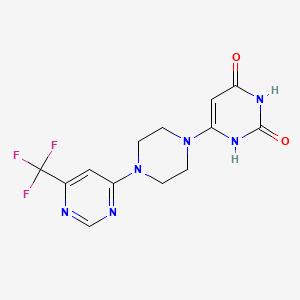
N-(4-(4-氰基苯基)噻唑-2-基)-3-(4-甲氧基苯磺酰胺)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, antidiabetic, and antiarrhythmic properties . The presence of a thiazole ring, which contains nitrogen and sulfur atoms, is a common feature in many pharmacologically active compounds .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the condensation of benzoyl chloride with various amines or hydrazides, followed by further functionalization of the resulting benzamide core . For instance, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides has been described, with some compounds showing significant electrophysiological activity . Similarly, thiazole derivatives have been synthesized using substituted benzohydrazides, which are then further modified to enhance their biological activity .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can significantly influence their biological activity. For example, the presence of different substituents on the benzamide ring can lead to different modes of supramolecular aggregation, which is important for the compound's biological function . The crystal structure of related compounds has been studied, revealing details such as molecular conformations, disorder in the fused six-membered ring, and various types of hydrogen bonding .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, which are essential for their biological activity. These reactions include condensation with aromatic aldehydes, cyclocondensation with thioglycolic acid, and further reactions with benzaldehyde to yield specific thiazolidinyl-benzamide structures . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups on the phenyl ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their application as pharmaceutical agents. Some derivatives have been found to exhibit gelation behavior, which is influenced by methyl functionality and multiple non-covalent interactions . The antimicrobial activity of these compounds has been evaluated, with some showing significant efficacy against various bacterial and fungal species . Additionally, the electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, have been studied using computational methods .
科学研究应用
抗菌和抗真菌特性
噻唑衍生物,包括与 N-(4-(4-氰基苯基)噻唑-2-基)-3-(4-甲氧基苯磺酰胺)苯甲酰胺相关的化合物,据报道表现出显着的抗菌和抗真菌特性。具体而言,具有甲氧基等给电子基团的衍生物对各种微生物菌株表现出良好的活性。抗菌功效对革兰氏阳性菌株更为显着,其中一些分子被发现比参考药物更有效(Chawla,2016;Bikobo 等,2017)。
抗癌活性
某些噻唑衍生物已显示出显着的抗癌活性。一个显着的例子包括合成具有荧光特性和对特定癌细胞系(如人乳腺癌细胞)的抗癌活性的复合物(Vellaiswamy & Ramaswamy,2017)。此外,设计用于抗癌评估的衍生物在某些情况下显示出比参考药物更高的活性,表明它们在治疗应用中的潜力(Ravinaik 等,2021)。
抗惊厥药
含有磺酰胺噻唑部分的衍生物已显示出作为抗惊厥药的潜力。某些合成的化合物已显示出对由特定药物引起的惊厥的保护作用,表明它们在惊厥性疾病的治疗中的潜力(Farag 等,2012)。
光动力疗法
噻唑衍生物已被探索用于光动力疗法,这是一种用于癌症治疗的治疗方法。良好的荧光、高单线态氧量子产率和合适的光降解量子产率等特性使这些化合物成为有效的 II 型光敏剂,可用于治疗癌症(Pişkin 等,2020)。
线虫杀灭活性
还对噻唑衍生物的线虫杀灭活性进行了研究,特别是那些含有 1,3,4-噻二唑酰胺基团的衍生物。一些化合物对特定的线虫表现出良好的活性,表明在农业中的潜在应用(Liu 等,2022)。
催化应用
噻唑衍生物已被用作其他化合物合成的催化剂。例如,交联的磺化聚丙烯酰胺连接到纳米 Fe3O4 上用于合成 1,3-噻唑,突出了这些化合物在各种化学反应中的多功能性(Shahbazi-Alavi 等,2019)。
属性
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4S2/c1-32-20-9-11-21(12-10-20)34(30,31)28-19-4-2-3-18(13-19)23(29)27-24-26-22(15-33-24)17-7-5-16(14-25)6-8-17/h2-13,15,28H,1H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIKECQUDDKYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid](/img/structure/B2530735.png)
![Furo[3,4-c]pyridin-3(1H)-one](/img/structure/B2530738.png)
![6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2530741.png)


![3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole](/img/structure/B2530746.png)
![(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530747.png)


![ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2530751.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2530752.png)
![3-(3,5-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530754.png)